methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate
Overview
Description
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate is a synthetic organic compound with the molecular formula C19H26ClF2NO3 and a molecular weight of 389.86 g/mol . . This compound is characterized by the presence of a benzoyl group substituted with chlorine and fluorine atoms, linked to an undecanoate chain through an amide bond.
Preparation Methods
The synthesis of methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate typically involves the following steps:
Formation of the benzoyl chloride derivative: The starting material, 2-chloro-4,5-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide bond formation: The acid chloride is then reacted with 11-aminoundecanoic acid in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Chemical Reactions Analysis
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Scientific Research Applications
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate can be compared with similar compounds such as:
Methyl 11-[(2-chlorobenzoyl)amino]undecanoate: Lacks the fluorine atoms, which may result in different chemical and biological properties.
Methyl 11-[(2-fluorobenzoyl)amino]undecanoate: Contains only one fluorine atom, potentially affecting its reactivity and interactions.
Methyl 11-[(2,4-dichlorobenzoyl)amino]undecanoate: Contains two chlorine atoms instead of fluorine, which may alter its chemical behavior and biological activity.
This compound stands out due to its unique combination of chlorine and fluorine substitutions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClF2NO3/c1-26-18(24)10-8-6-4-2-3-5-7-9-11-23-19(25)14-12-16(21)17(22)13-15(14)20/h12-13H,2-11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOKLMXHEFBUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCNC(=O)C1=CC(=C(C=C1Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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